5-tert-butylsulfanyl-2-methylpyridine
Description
5-tert-Butylsulfanyl-2-methylpyridine is a pyridine derivative characterized by a tert-butylsulfanyl (-S-C(CH₃)₃) substituent at position 5 and a methyl (-CH₃) group at position 2 of the pyridine ring. The tert-butylsulfanyl group introduces steric bulk and moderate lipophilicity, while the methyl group at position 2 may influence electronic effects and regioselectivity in reactions.
Properties
CAS No. |
18794-44-0 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-2-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-9(7-11-8)12-10(2,3)4/h5-7H,1-4H3 |
InChI Key |
JKXJDOBWRNBBMA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)SC(C)(C)C |
Canonical SMILES |
CC1=NC=C(C=C1)SC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylsulfanyl-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-picoline with tert-butylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Another method involves the use of tert-butylthiol and a halogenated derivative of 2-picoline. The halogenated derivative, such as 5-chloro-2-picoline, reacts with tert-butylthiol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The use of advanced catalysts and purification techniques further improves the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-tert-butylsulfanyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the tert-butylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms of the tert-butylthio group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-tert-butylsulfanyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-tert-butylsulfanyl-2-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. The pyridine ring can participate in coordination with metal ions, affecting enzymatic activities and other biochemical processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyridine Derivatives
The following analysis compares 5-tert-butylsulfanyl-2-methylpyridine with structurally analogous pyridine compounds from the Catalog of Pyridine Compounds (2017) . Key differences in substituent type, position, and functional group chemistry are highlighted (Table 1).
Table 1: Substituent Comparison of Pyridine Derivatives
Key Observations
Substituent Position and Reactivity :
- The target compound’s substituents at C2 and C5 contrast with carbamate-based analogs (e.g., tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate), where functional groups are concentrated at C3, C4, and C5 . This positional difference may alter reactivity in cross-coupling or nucleophilic substitution reactions.
Functional Group Chemistry: Thioether vs. Carbamate/Silyl Ether: The tert-butylsulfanyl group is less polar and more chemically stable than carbamates (-NHCOO-t-Bu) or silyl ethers (-O-SiR₃), which are prone to hydrolysis . Halogen vs. Methyl: Iodo substituents (e.g., in tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate) enable Suzuki-Miyaura couplings, whereas methyl groups act as electron donors or steric hindrances .
Steric and Electronic Effects: The tert-butylsulfanyl group at C5 in the target compound creates greater steric bulk compared to methoxy (-OCH₃) or cyano (-CN) groups in analogs. This may reduce accessibility to catalytic sites in coordination complexes. Methyl groups at C2 (target) vs.
Research Findings and Limitations
- Synthetic Utility : Carbamate and silyl ether analogs are frequently used as protected intermediates in multi-step syntheses , whereas thioether-containing pyridines like this compound may serve as stable ligands or hydrophobic modifiers.
- Data Gaps: Experimental data on the target compound’s solubility, stability, or biological activity are absent in the reviewed sources.
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